

# Technical Support Center: Minimizing DEHT Degradation During Thermal Analysis of Polymers

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## Compound of Interest

Compound Name: *Bis(2-ethylhexyl) terephthalate*

Cat. No.: *B1667314*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Di(2-ethylhexyl) terephthalate (DEHT) during the thermal analysis of polymers.

## Frequently Asked Questions (FAQs)

Q1: What is DEHT and why is its degradation a concern during thermal analysis?

A1: DEHT (Dioctyl terephthalate) is a common non-phthalate plasticizer used to increase the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). During thermal analysis techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), elevated temperatures can cause DEHT to degrade or evaporate. This can lead to inaccurate measurements of polymer properties, such as thermal stability and composition, as the weight loss or thermal events associated with the plasticizer can overlap with those of the polymer.<sup>[1][2][3][4]</sup>

Q2: At what temperature does DEHT typically degrade or volatilize?

A2: The thermal degradation of DEHT generally begins at temperatures above 200°C. In TGA, the initial weight loss in a plasticized polymer is often attributed to the volatilization of the plasticizer.<sup>[2][5]</sup> For example, in PVC plasticized with a similar compound, di(2-ethylhexyl)

phthalate (DEHP), vaporization is observed around 323°C. The exact temperature can be influenced by factors such as the heating rate and the surrounding atmosphere.

Q3: How does the heating rate affect the TGA curve of a polymer containing DEHT?

A3: The heating rate has a significant impact on the TGA curve. Higher heating rates tend to shift the decomposition temperatures to higher values.[6][7][8] This "thermal lag" can result in overlapping degradation events of the plasticizer and the polymer, making it difficult to distinguish between them.[7] Conversely, slower heating rates can provide better resolution of these events but may also lead to greater plasticizer loss at lower temperatures due to the longer exposure time.[9]

Q4: What is the role of the purge gas in the thermal analysis of DEHT-plasticized polymers?

A4: The purge gas, or atmosphere, plays a crucial role in the degradation process. An inert atmosphere, such as nitrogen, is typically used to study the thermal decomposition of the polymer and plasticizer without oxidative effects.[10] An oxidative atmosphere, like air, can accelerate the degradation of both the polymer and DEHT, often at lower temperatures.[3] The choice of purge gas should align with the intended application environment of the material or the specific information sought from the analysis.

Q5: Can TGA be used to quantify the amount of DEHT in a polymer?

A5: Yes, TGA can be used to quantify the amount of DEHT in a polymer, provided that the volatilization of the plasticizer is a distinct and well-resolved event from the decomposition of the polymer.[3][10] The weight loss step corresponding to the plasticizer can be used to determine its percentage in the sample.[2] However, this can be challenging if the degradation temperatures of the polymer and DEHT are close.

Q6: Are there alternative techniques to TGA for analyzing DEHT in polymers?

A6: Yes, hyphenated techniques like TGA-FTIR (Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy) are powerful for identifying the evolved gases during thermal decomposition.[5][11][12][13] This can confirm that the initial weight loss is due to DEHT by identifying its characteristic degradation products.[5] Other techniques for analyzing plasticizers in polymers include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid

Chromatography (LC), which typically involve solvent extraction of the plasticizer from the polymer matrix.

## Troubleshooting Guide

This guide addresses common issues encountered during the thermal analysis of polymers containing DEHT and provides practical solutions to minimize its degradation.

Problem	Possible Cause(s)	Recommended Solution(s)
Overlapping weight loss steps of DEHT and polymer in TGA.	High heating rate causing thermal lag and poor resolution.	Decrease the heating rate (e.g., 5-10°C/min) to improve the separation of thermal events. <a href="#">[9]</a>
Interaction between DEHT and the polymer matrix altering degradation behavior.	Use a modulated TGA technique if available, which can help to separate overlapping kinetic events.	
Premature weight loss at lower than expected temperatures.	High volatility of DEHT at the analysis conditions.	Use a slower heating rate to minimize the time the sample spends at elevated temperatures before the main polymer degradation.
Inappropriate purge gas flow rate.	Optimize the purge gas flow rate. A very high flow rate can sometimes accelerate the removal of volatile components.	
Inaccurate quantification of DEHT content.	Incomplete separation of DEHT volatilization from polymer degradation.	Utilize the derivative of the TGA curve (DTG curve) to better identify the peak temperatures of each mass loss event and improve the accuracy of the weight loss determination for each step. <a href="#">[3]</a>
Sample inhomogeneity.	Ensure the sample is representative of the bulk material. Prepare a uniform and finely divided sample.	
Uncertainty about the identity of the evolved gases.	TGA alone does not provide chemical identification of the weight loss products.	Couple the TGA instrument to an FTIR or a Mass Spectrometer (MS) to analyze the evolved gases and confirm

the presence of DEHT degradation products.[\[5\]](#)[\[11\]](#)  
[\[12\]](#)[\[13\]](#)

Baseline drift or noise in DSC analysis.	Volatilization of DEHT causing changes in the sample's heat capacity and pressure within the crucible.	Use hermetically sealed DSC pans to prevent the plasticizer from evaporating during the analysis. Be cautious as this can create a pressure buildup.
Thermal degradation of the sample.	Lower the maximum temperature of the DSC experiment to stay below the degradation onset of DEHT and the polymer.	

## Quantitative Data Presentation

The following table summarizes typical thermal decomposition data for DEHT and related materials. Note that specific values can vary depending on the experimental conditions.

Material	Analysis Technique	Heating Rate (°C/min)	Atmosphere	Onset of Decomposition (°C)	Peak Decomposition Temperature (°C)
Diethyl Terephthalate (DET) (analogue)	TGA	10	Nitrogen	200 - 250	250 - 300
PVC with DEHP (analogue)	TGA	5	Air	~200 (DEHP release)	~323 (DEHP vaporization)
PVC	TGA	-	-	~190 (Dehydrochlorination)	350 - 550 (Backbone degradation) <a href="#">[1]</a>

## Experimental Protocols

### Protocol 1: Thermogravimetric Analysis (TGA) of a DEHT-Plasticized Polymer

- Sample Preparation:
  - Obtain a representative sample of the polymer (5-10 mg).
  - If the sample is in a large form, reduce its size to small, uniform pieces to ensure even heating.
- Instrument Setup:
  - Use a calibrated TGA instrument.
  - Place the sample in an appropriate TGA pan (e.g., alumina or platinum).
  - Place the pan in the TGA furnace.

- Experimental Parameters:
  - Purge Gas: Nitrogen (or air, depending on the desired analysis) at a flow rate of 20-50 mL/min.
  - Heating Program:
    - Equilibrate at 30°C.
    - Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. Slower rates (e.g., 5°C/min) may be used for better resolution.[\[6\]](#)
  - Data Collection: Record the sample weight as a function of temperature.
- Data Analysis:
  - Plot the weight percentage versus temperature to obtain the TGA curve.
  - Plot the first derivative of the weight loss versus temperature to obtain the DTG curve.
  - Identify the temperature ranges and peak temperatures for the volatilization of DEHT and the decomposition of the polymer.
  - Calculate the weight percentage of DEHT from the corresponding weight loss step.

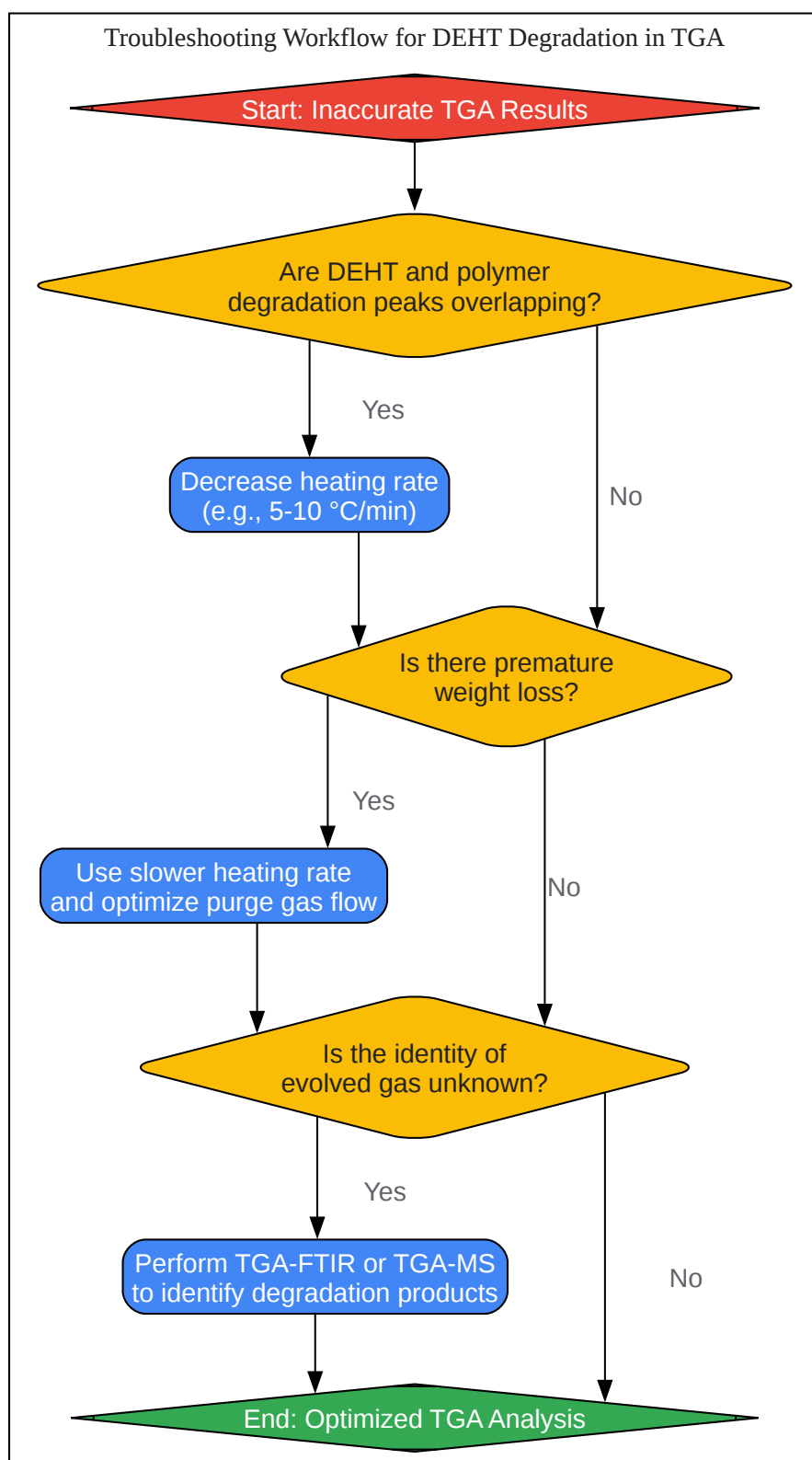
## Protocol 2: TGA-FTIR Analysis of Evolved Gases

- Follow the TGA protocol above (Steps 1-3).
- FTIR Setup:
  - Couple the gas outlet of the TGA to the gas cell of an FTIR spectrometer using a heated transfer line.
  - Set the temperature of the transfer line and gas cell (e.g., 250°C) to prevent condensation of the evolved gases.[\[14\]](#)
- Data Collection:

- Collect FTIR spectra of the evolved gases continuously throughout the TGA experiment.
- Data Analysis:
  - Generate a Gram-Schmidt plot to show the total infrared absorbance as a function of time/temperature, which should correlate with the DTG curve.
  - Extract individual FTIR spectra at specific temperatures corresponding to the weight loss events.
  - Compare the obtained spectra with a reference library of gas-phase FTIR spectra to identify the degradation products of DEHT and the polymer.

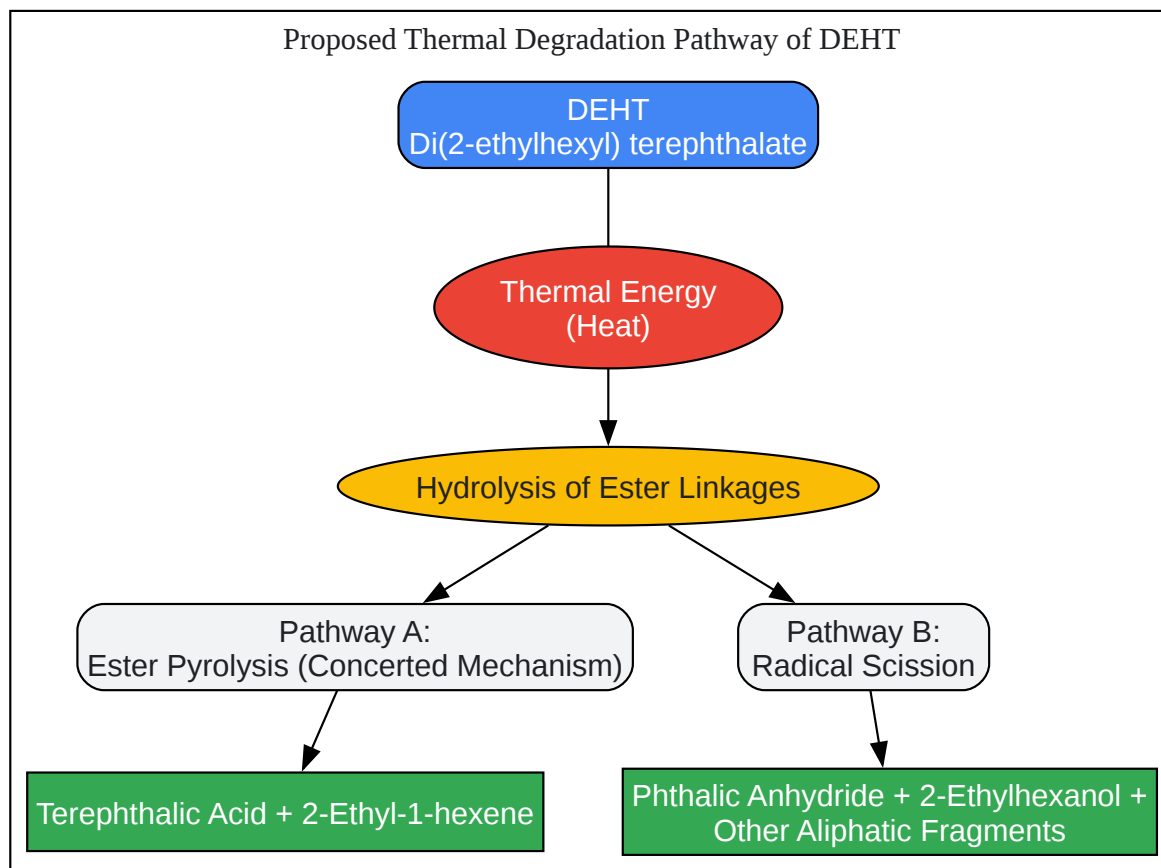
## Visualizations





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Caption: Troubleshooting workflow for DEHT degradation.



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Caption: Proposed thermal degradation pathway of DEHT.

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